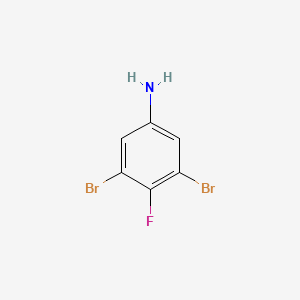

3,5-Dibromo-4-fluoroaniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKSFHMDFWEBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662810 | |

| Record name | 3,5-Dibromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-35-0 | |

| Record name | 3,5-Dibromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Dibromo 4 Fluoroaniline

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of 3,5-Dibromo-4-fluoroaniline often relies on a multi-step approach starting from commercially available 4-fluoroaniline (B128567). This strategy is dictated by the directing effects of the amino and fluoro substituents on the aromatic ring.

Regioselective Bromination Strategies for Fluoroaniline (B8554772) Intermediates

Direct bromination of 4-fluoroaniline is challenging due to the strong activating and ortho-, para-directing nature of the amino group, which would lead to a mixture of products. To achieve the desired 3,5-dibromo substitution, a common and effective strategy involves the protection of the amino group, typically through acetylation.

The acetylation of 4-fluoroaniline with a reagent such as acetic anhydride (B1165640) yields N-(4-fluorophenyl)acetamide. This transformation moderates the activating effect of the amino group and sterically hinders the ortho positions, thereby directing subsequent electrophilic substitution to the meta positions relative to the original amino group.

The subsequent dibromination of N-(4-fluorophenyl)acetamide can then be carried out using a suitable brominating agent, such as bromine in acetic acid. The acetylamino group directs the two bromine atoms to the positions ortho to itself, which correspond to the 3 and 5 positions of the final product.

The final step in this sequence is the deprotection of the amino group. This is typically achieved by hydrolysis of the N-(3,5-dibromo-4-fluorophenyl)acetamide under acidic or basic conditions to yield this compound.

| Step | Reaction | Reagents and Conditions |

| 1 | Acetylation (Protection) | 4-fluoroaniline, Acetic Anhydride |

| 2 | Dibromination | N-(4-fluorophenyl)acetamide, Bromine, Acetic Acid |

| 3 | Deacetylation (Deprotection) | N-(3,5-dibromo-4-fluorophenyl)acetamide, Acid or Base |

Functional Group Interconversions Leading to the Aniline (B41778) Moiety

An alternative approach to the synthesis of this compound involves the strategic introduction of the aniline functionality at a later stage of the synthesis through functional group interconversion. A plausible route could start from a precursor already containing the desired dibromo-fluoro substitution pattern.

For instance, a synthetic sequence could begin with 1-fluoro-2,6-dibromobenzene. Nitration of this starting material would introduce a nitro group, a precursor to the aniline. Subsequent reduction of the nitro group, for example through catalytic hydrogenation using a palladium catalyst, would then yield the target this compound. While conceptually straightforward, the regioselectivity of the initial nitration step would be a critical factor in the success of this pathway.

Multistep Synthetic Sequences for Complex Aniline Derivatives

The synthesis of complex aniline derivatives like this compound often necessitates well-designed multi-step sequences to control the regiochemistry of substitution. The protection-bromination-deprotection strategy outlined in section 2.1.1 is a classic example of such a sequence.

Another potential multi-step route could involve a Sandmeyer-type reaction. This would require the synthesis of a precursor such as 3,5-dibromo-4-fluorobenzenediazonium salt. However, the preparation of the corresponding diamine precursor would itself be a multi-step process, making this a less direct route compared to the direct functionalization of 4-fluoroaniline. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.org

Development of Novel and Optimized Synthetic Approaches

Modern synthetic chemistry is continually seeking more efficient, selective, and environmentally benign methods. Research into the synthesis of halogenated anilines is exploring the use of transition metal catalysis and the principles of green chemistry.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed reactions, particularly those involving palladium and copper, have revolutionized the formation of carbon-nitrogen bonds. While not a direct route to this compound from a simple precursor, these methods could be employed in the synthesis of more complex molecules derived from it.

For example, a palladium-catalyzed Buchwald-Hartwig amination could be used to couple this compound with various substrates to create more complex aniline derivatives. Conversely, a suitably substituted di-bromo-fluoro-aryl precursor could potentially undergo a catalyzed amination reaction to introduce the aniline moiety. Copper-catalyzed reactions are also widely used for the formation of C-N bonds and could offer alternative pathways.

| Catalyst System | Reaction Type | Potential Application in Synthesis |

| Palladium/Ligand | Buchwald-Hartwig Amination | Formation of C-N bonds to synthesize derivatives of this compound. |

| Copper(I) salts | Ullmann Condensation | Alternative for C-N bond formation to introduce the aniline group. |

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated anilines, this translates to exploring safer brominating agents, reducing solvent waste, and developing catalytic methods that operate under milder conditions.

Instead of using elemental bromine, which is highly corrosive and toxic, alternative and safer brominating agents are being investigated. These include N-bromosuccinimide (NBS) and other sources of electrophilic bromine. The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry.

Furthermore, research is ongoing into the use of more environmentally friendly solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. The development of enzymatic halogenation processes also holds promise for highly selective and sustainable synthesis of halogenated compounds. rsc.orgmanchester.ac.uk

Chemo- and Regioselective Reaction Condition Optimization

The synthesis of this compound from 4-fluoroaniline presents a considerable regiochemical challenge. In electrophilic aromatic substitution, the substitution pattern is dictated by the electronic properties of the substituents already on the ring. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine (-F) atom is a deactivating group but is also an ortho, para-director.

Given that the para position is occupied by the fluorine atom, the highly activating amino group strongly directs electrophilic attack to the two ortho positions (C2 and C6). Consequently, direct bromination of 4-fluoroaniline tends to yield 2-bromo-4-fluoroaniline (B89589) and subsequently 2,6-dibromo-4-fluoroaniline (B1582199) as the major products. The formation of the 3,5-dibromo isomer is electronically disfavored, making chemo- and regioselective control paramount.

Achieving the desired 3,5-substitution pattern requires the optimization of several reaction parameters to override the natural directing effects of the substituents. Traditional methods using molecular bromine often lead to a mixture of isomers that are difficult to separate. smolecule.com Methodologies for regioselective bromination of other anilines often employ specific catalysts or protecting group strategies to achieve control. For instance, copper-catalyzed oxidative bromination has been developed for practical and regioselective preparation of various bromoanilines. researchgate.net While direct application to produce the 3,5-isomer of 4-fluoroaniline is not documented, the principles of catalyst and oxidant choice are central to optimizing selectivity.

Key reaction conditions that must be optimized include the choice of brominating agent, solvent, temperature, and catalyst. The use of milder brominating agents, such as N-bromosuccinimide (NBS), in conjunction with a catalyst under carefully controlled temperatures, could potentially alter the kinetic versus thermodynamic product distribution, favoring the less electronically accessible 3,5-isomer. Furthermore, altering the nature of the amino group by using a removable protecting group can modify its directing strength, although this typically still favors ortho-substitution. Another approach involves using a Lewis acid catalyst that might coordinate with the substituents, thereby altering the electronic distribution in the ring and influencing the position of bromination.

The table below outlines the key parameters that require optimization for the regioselective synthesis of this compound.

| Parameter | Objective and Considerations | Potential Approaches |

| Brominating Agent | Control reactivity to avoid polybromination and favor the thermodynamically stable product. | Use of N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) instead of elemental bromine (Br₂). google.com |

| Catalyst | Alter the electronic properties of the substrate or the electrophile to favor meta-bromination. | Lewis acids (e.g., AlCl₃, FeCl₃) or transition metal catalysts (e.g., CuSO₄) to potentially form a complex that directs substitution. researchgate.net |

| Solvent | Influence the solubility of intermediates and the reactivity of the brominating agent. | Aprotic solvents like methylene (B1212753) chloride, hexane, or chloroform (B151607) may be suitable. google.com The use of ionic liquids has also been shown to influence regioselectivity in aniline halogenation. researchgate.net |

| Temperature | Control the reaction rate and influence the product distribution between kinetic and thermodynamic control. | Lower temperatures are often employed to increase selectivity and prevent over-bromination. google.com |

| Reaction Time | Ensure complete conversion while minimizing the formation of undesired byproducts. | Precise control of reaction time is crucial for achieving high selectivity. acs.org |

Advanced Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude reaction mixture will likely contain the desired this compound, unreacted 4-fluoroaniline, and isomeric byproducts such as 2-bromo-4-fluoroaniline and 2,6-dibromo-4-fluoroaniline. The separation and isolation of the target compound in high purity require advanced purification techniques due to the similar physical properties of these isomers.

Standard work-up procedures typically involve neutralizing the reaction mixture and performing a liquid-liquid extraction to separate the organic products from inorganic salts. However, the critical step is the separation of the desired 3,5-dibromo isomer from the other halogenated anilines.

Crystallization is a primary method for purification. If the solubility characteristics of the 3,5-dibromo isomer differ significantly from its ortho-substituted counterparts in a given solvent system, fractional crystallization can be an effective and scalable purification strategy. This method has been shown to be effective in removing dehalogenated impurities in similar syntheses. acs.org

Distillation , particularly fractional distillation under reduced pressure, can separate compounds with different boiling points. While isomers often have very close boiling points, this technique can be used for initial enrichment of the desired product.

For achieving high purity, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for monitoring reaction progress and can be scaled up for preparative separation of isomers. acs.org

Gas Chromatography (GC) is highly effective for separating volatile isomers. The choice of the stationary phase is critical for achieving baseline separation of halogenated aniline isomers. researchgate.netresearchgate.netunifg.it Specialized capillary columns have been developed specifically for the separation of aromatic isomers. researchgate.netiaea.org

The table below summarizes the advanced techniques for the purification and isolation of this compound.

| Purification Technique | Principle | Applicability for this compound |

| Fractional Crystallization | Separation based on differences in solubility of the isomers in a specific solvent at varying temperatures. | Potentially effective for bulk purification if a suitable solvent system that selectively crystallizes the desired isomer can be identified. acs.org |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Useful for removing lower-boiling starting materials or higher-boiling polybrominated compounds. Separation of isomers may be challenging but can serve as an initial purification step. googleapis.com |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase. | A standard and effective laboratory-scale technique for separating isomers with different polarities. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase in a capillary column. | Highly effective for the analytical and potentially preparative separation of closely related isomers of halogenated anilines. researchgate.netresearchgate.netunifg.itiaea.org |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Provides high-resolution separation of isomers and is applicable for both analytical and preparative scales. acs.org |

Advanced Spectroscopic Characterization and Quantum Chemical Analysis of 3,5 Dibromo 4 Fluoroaniline

Vibrational Spectroscopy Investigations

A thorough review of scientific literature and chemical databases reveals a lack of specific experimental or theoretical studies on the vibrational spectroscopy of 3,5-Dibromo-4-fluoroaniline. Detailed investigations involving Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, and subsequent detailed vibrational assignments with Potential Energy Distribution (PED) analysis for this particular molecule have not been reported. Consequently, the data required to populate the following sections are not available in published literature.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Specific experimental FT-IR spectral data for this compound, including observed wavenumbers (cm⁻¹) and corresponding intensities, are not available in the reviewed scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Specific experimental FT-Raman spectral data for this compound, including observed wavenumbers (cm⁻¹) and Raman intensities, have not been documented in accessible research.

Detailed Vibrational Assignments and Potential Energy Distribution (PED)

A detailed vibrational assignment correlating experimental frequencies with theoretical scaled quantum mechanical calculations and the corresponding Potential Energy Distribution (PED) for this compound is not available. Such an analysis is contingent on the availability of experimental spectra and dedicated computational studies, which appear not to have been performed for this molecule.

Effects of Substituents on Vibrational Frequencies and Intensities

While the electronic effects of substituents (electron-donating or -withdrawing) on the vibrational frequencies of the aniline (B41778) moiety are a subject of general scientific interest, a specific analysis detailing the combined influence of the two bromine atoms and one fluorine atom on the vibrational modes of this compound has not been specifically reported. Such a study would require comparative analysis with aniline and other halogenated derivatives, which is beyond the scope of currently available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum provides valuable information about the chemical environment of protons within a molecule. For this compound, the structure was confirmed by ¹H NMR spectroscopy as reported in the supporting information for a study on chemoselective nitroarene reduction. The spectrum was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.

The key features of the ¹H NMR spectrum are the signals corresponding to the amino (NH₂) protons and the aromatic (Ar-H) protons. Due to the molecule's symmetry, the two aromatic protons at positions C2 and C6 are chemically equivalent.

The observed chemical shifts (δ) and their assignments are detailed in the table below.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH₂ | ~4.0 | Broad Singlet | - |

| Ar-H (H-2, H-6) | ~6.78 | Doublet | 5.2 |

The signal for the two equivalent aromatic protons appears as a doublet at approximately 6.78 ppm. The splitting into a doublet is caused by coupling to the adjacent fluorine atom at position C4. The magnitude of this coupling constant (JH-F) is 5.2 Hz. The amino protons typically appear as a broad singlet, observed around 4.0 ppm, due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. thieme-connect.de Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its electronic environment. thieme-connect.de In aromatic compounds, the chemical shifts of the ring carbons are influenced by the electronic effects (both inductive and resonance) of the substituents.

For this compound, the benzene ring has four distinct carbon environments. The chemical shifts can be predicted based on the known effects of the amine (-NH₂), fluorine (-F), and bromine (-Br) substituents.

C1 (Carbon bearing the -NH₂ group): The amino group is a strong electron-donating group, which typically shields the attached carbon, shifting its signal upfield (to a lower ppm value) compared to unsubstituted benzene (128.5 ppm). mdpi.com

C2 and C6 (equivalent carbons): These carbons are ortho to the amino group and meta to the fluorine atom. They are expected to be shielded by the electron-donating -NH₂ group.

C3 and C5 (equivalent carbons bearing the -Br groups): Halogens exert a strong inductive electron-withdrawing effect but also a resonance electron-donating effect. For bromine, the inductive effect typically dominates, leading to a deshielding effect on the directly attached carbon.

C4 (Carbon bearing the -F group): Fluorine is the most electronegative element and has a very strong inductive electron-withdrawing effect, which would significantly deshield the carbon it is attached to, shifting it downfield.

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is predictive and based on general substituent effects.

| Carbon Atom | Substituents | Expected Effect | Predicted Chemical Shift (ppm) Range |

|---|---|---|---|

| C1 | -NH₂ | Shielding (Electron Donating) | 135 - 145 |

| C2 / C6 | Ortho to -NH₂, Meta to -F | Shielding | 110 - 120 |

| C3 / C5 | -Br | Deshielding (Inductive Effect) | 100 - 115 |

| C4 | -F | Strong Deshielding (Inductive Effect) | 150 - 160 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaniline (B8554772) Isomers

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and a wide range of chemical shifts, which makes it an excellent tool for differentiating between fluoro-isomers. researchgate.net The chemical shift in ¹⁹F NMR is particularly sensitive to the electronic environment, making it a valuable probe for studying substituent effects. nih.gov

Studies on fluoroaniline isomers (ortho, meta, and para) demonstrate the utility of ¹⁹F NMR in distinguishing them in a mixture. researchgate.net The position of the fluorine atom on the aniline ring significantly alters its electronic environment, leading to distinct chemical shifts for each isomer. For instance, the ¹⁹F NMR signal for p-fluoroaniline can be broader than those for the meta- and ortho-isomers under certain conditions. researchgate.net

In the case of this compound, the ¹⁹F nucleus is on a carbon atom situated between two bromine atoms and para to an amino group. The strong electron-donating effect of the para-amino group and the electron-withdrawing effects of the ortho-bromine atoms will collectively influence the electronic shielding of the fluorine nucleus, determining its specific chemical shift. The pH of the solution can also significantly affect the ¹⁹F chemical shift in fluoroanilines due to the protonation of the amino group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the benzene ring's conjugated system.

The absorption maxima (λmax) and the intensity of absorption (molar absorptivity, ε) are affected by the substituents on the aromatic ring.

Auxochromes: The amino group (-NH₂) is a powerful auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the λmax and ε. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the ring, increasing conjugation. This typically results in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

The combination of the strong electron-donating amino group and the halogen substituents in this compound is expected to result in a complex UV-Vis spectrum with λmax shifted to a longer wavelength compared to aniline or fluoroaniline. nih.gov Theoretical calculations can be used to simulate UV-Vis spectra, which often show good agreement with experimental results. researchgate.net

Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating molecular structure and properties. Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent ab initio methods used to determine the optimized geometry of molecules. researchgate.net These calculations aim to find the lowest energy conformation of a molecule, which corresponds to its most stable structure, by calculating bond lengths, bond angles, and dihedral angles. researchgate.net

Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant. It is a foundational method but does not fully account for electron correlation, which can affect the accuracy of the results. researchgate.netbohrium.com

Density Functional Theory (DFT): DFT methods, particularly those using hybrid functionals like B3LYP, incorporate a degree of electron correlation. researchgate.netnih.gov This often leads to results that are in better agreement with experimental data compared to HF methods, especially for vibrational frequencies and geometric parameters. researchgate.net

For molecules like this compound, DFT and HF calculations, often paired with basis sets like 6-31G* or 6-311++G(d,p), can be used to predict the precise three-dimensional structure. researchgate.netnih.gov Studies on similar halogenated anilines have demonstrated the reliability of these methods in computing accurate geometrical parameters. researchgate.netresearchgate.net

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infomdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.orgirjweb.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline portion of the molecule, particularly the amino group and the aromatic ring. The LUMO is likely distributed over the aromatic ring, with contributions from the electron-withdrawing halogen atoms. The energy gap (ΔE) provides insight into the molecule's stability and the energy required for electronic transitions. thaiscience.info This analysis is crucial for understanding intramolecular charge transfer (ICT) mechanisms, where electron density moves from the donor part (amino group) to the acceptor part of the molecule upon electronic excitation. nih.govnih.gov

Table 2: Representative Frontier Orbital Energies from DFT Studies of Aniline Derivatives Values are illustrative and taken from studies on related aniline compounds.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| p-Aminoaniline | B3LYP/6-311G(d,p) | -4.3713 | 0.2306 | 4.6019 | thaiscience.info |

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.4621 | -2.5714 | 3.8907 | thaiscience.info |

| m-Fluoroaniline | CAM-B3LYP/LanL2DZ | -6.914 | -0.631 | 6.283 | chemrxiv.org |

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. nih.gov Different colors represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, these areas would be expected around the electronegative nitrogen and fluorine atoms. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amino group.

Natural Bond Orbital (NBO): NBO analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, resembling a Lewis structure. wisc.edu It is used to analyze charge transfer and hyperconjugative interactions within a molecule, which contribute to its stability. nih.gov For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the π* antibonding orbitals of the aromatic ring. This interaction stabilizes the molecule and influences its electronic properties. The analysis provides stabilization energies for these donor-acceptor interactions, offering a quantitative measure of their importance. wisc.edu

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

The comprehensive analysis of this compound's molecular structure and properties relies heavily on the synergy between experimental spectroscopic techniques and theoretical quantum chemical calculations. This section delves into the prediction of its spectroscopic parameters using computational methods and the crucial process of correlating these theoretical values with experimentally obtained data. This dual approach provides a deeper understanding of the molecule's vibrational, electronic, and magnetic resonance properties.

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic characteristics of molecules. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For halogenated anilines and similar aromatic compounds, hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p), as they offer a good balance between computational cost and accuracy in reproducing experimental results. nih.govglobalresearchonline.net

The theoretical calculations typically begin with the optimization of the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). Following this, vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra can be calculated.

A direct comparison between the raw calculated and experimental data often reveals systematic discrepancies. For instance, calculated vibrational frequencies are generally higher than their experimental counterparts due to the calculations being based on a harmonic oscillator model, which doesn't account for the anharmonicity of real molecular vibrations. globalresearchonline.net To bridge this gap, scaling factors are often applied to the computed frequencies. These scaling factors are specific to the computational method and basis set used and are derived from empirical comparisons with a wide range of known experimental data. globalresearchonline.net The correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data is then assessed, with a high degree of correlation indicating a reliable assignment of the vibrational modes.

For NMR spectra, theoretical chemical shifts are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. chemicalbook.com These calculated shifts are then compared to the experimental values obtained from ¹H and ¹³C NMR spectroscopy. The correlation between the predicted and observed chemical shifts helps in the definitive assignment of signals to specific nuclei within the molecule and provides insights into the electronic environment of the atoms.

In the realm of electronic spectroscopy, Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions, which are then compared with the absorption maxima (λmax) observed in UV-Vis spectra. nih.gov This comparison helps in understanding the nature of the electronic transitions, such as n → π* or π → π*, and the orbitals involved, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The following data tables illustrate the typical correlation between experimental and theoretical spectroscopic data for a molecule structurally similar to this compound, showcasing the level of agreement that can be achieved.

Vibrational Spectra Correlation

The table below presents a comparison of selected experimental (FT-IR and FT-Raman) and scaled theoretical vibrational frequencies for a related halogenated aniline, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Vibrational Assignment |

| 3478 | 3480 | 3485 | N-H asymmetric stretching |

| 3385 | 3388 | 3390 | N-H symmetric stretching |

| 3075 | 3078 | 3080 | C-H stretching |

| 1620 | 1622 | 1625 | NH₂ scissoring |

| 1580 | 1583 | 1585 | C-C stretching |

| 1285 | 1288 | 1290 | C-N stretching |

| 1150 | 1152 | 1155 | C-F stretching |

| 650 | 652 | 655 | C-Br stretching |

Note: Data is representative of typical correlations found for halogenated anilines and is for illustrative purposes.

NMR Chemical Shift Correlation

This table shows a representative correlation between experimental and theoretical ¹³C and ¹H NMR chemical shifts (in ppm) for a similar compound, calculated using the GIAO method.

| Atom | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) | Experimental ¹H (ppm) | Theoretical ¹H (ppm) |

| C1-NH₂ | 145.2 | 145.8 | - | - |

| C2-H | 128.5 | 129.1 | 7.15 | 7.20 |

| C3-Br | 110.8 | 111.4 | - | - |

| C4-F | 155.6 | 156.2 | - | - |

| C5-Br | 111.2 | 111.8 | - | - |

| C6-H | 129.0 | 129.6 | 7.18 | 7.23 |

| N-H | - | - | 4.50 | 4.55 |

Note: Data is representative and for illustrative purposes.

UV-Vis Spectral Correlation

The following table compares the experimental and theoretical (TD-DFT) maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths.

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| Ethanol (B145695) | 295 | 298 | 4.16 | 0.045 |

| Water | 292 | 296 | 4.19 | 0.048 |

Note: Data is representative and for illustrative purposes.

The strong correlation typically observed between the scaled theoretical and experimental spectroscopic parameters for halogenated anilines validates the computational approach and allows for a confident and detailed interpretation of the spectroscopic data for this compound. nih.govglobalresearchonline.net This integrated analysis is fundamental for understanding the molecule's structural and electronic properties.

Reactivity and Mechanistic Studies of 3,5 Dibromo 4 Fluoroaniline in Organic Transformations

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. In the case of 3,5-Dibromo-4-fluoroaniline, the regiochemical outcome of such reactions is governed by the combined directing effects of the amine (-NH₂) and halogen (-Br, -F) substituents.

The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion or sigma complex). byjus.comlibretexts.org Conversely, halogens are weakly deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of their ability to donate a lone pair via resonance. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

Nucleophilic Aromatic Substitution (SNAr) typically occurs when an aromatic ring is substituted with strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group, which makes the ring electrophilic and susceptible to attack by a nucleophile. wikipedia.orgvapourtec.com The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. vapourtec.compressbooks.pub

The this compound ring is substituted with an electron-donating amino group, which generally disfavors SNAr by increasing the electron density of the ring. For an SNAr reaction to proceed, the ring must be activated towards nucleophilic attack. wikipedia.org Without strong activating groups, SNAr reactions require harsh conditions. pressbooks.pub

In polyhalogenated aromatic compounds, the identity of the leaving group is crucial. In contrast to SN2 reactions, the leaving group ability in SNAr reactions often follows the order F > Cl > Br > I. wikipedia.orgyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the highly electronegative fluorine atom, making the carbon to which it is attached more electrophilic. youtube.comlibretexts.orgyoutube.com Therefore, in a hypothetical SNAr reaction on this compound, the fluorine atom would be the most likely leaving group, assuming the reaction could be induced.

Cross-Coupling Reactions Utilizing Halogenated Aromatic Centers

The bromine atoms on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or ester. wikipedia.orgnih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.org

Given the presence of two bromine atoms, this compound can participate in Suzuki reactions. The reactivity of aryl bromides in this coupling makes them common substrates. nih.gov By controlling the stoichiometry of the boronic acid, it may be possible to achieve either mono- or di-arylation. Regioselectivity between the two bromine atoms (at C3 and C5) would be expected to be minimal due to their electronically similar environments.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 °C | 5-Bromo-3-fluoro-[1,1'-biphenyl]-4-amine | Typical |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 °C | 5-Bromo-4'-methoxy-3-fluoro-[1,1'-biphenyl]-4-amine | Typical |

Yields are representative for Suzuki couplings of dibromoanilines and are not based on specific cited examples for this exact molecule.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad applicability for the synthesis of a wide variety of arylamines under relatively mild conditions. wikipedia.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

This compound can serve as the aryl halide component in Buchwald-Hartwig reactions. This allows for the introduction of a second, different amino group onto the aromatic ring, leading to the synthesis of substituted phenylenediamines. As with Suzuki coupling, selective mono-amination at one of the C-Br positions is feasible by controlling the reaction stoichiometry. This transformation is particularly useful as an alternative to classical methods like SNAr, which may not be effective for electron-rich rings. acsgcipr.org

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 °C | 4-(5-Bromo-2-fluoro-3-aminophenyl)morpholine | Typical |

| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 °C | 3,5-Dibromo-4-fluoro-N-phenylaniline | Typical |

Yields are representative for Buchwald-Hartwig aminations of dibromoanilines and are not based on specific cited examples for this exact molecule.

Transformations Involving the Amine Functional Group

The primary amine of this compound is a versatile functional group that can undergo a variety of transformations, most notably derivatization through reactions with electrophiles.

Acylation of the primary amine is a common strategy to form amides. This reaction is often used to protect the amine group or to introduce new functional moieties. semanticscholar.org Acylation is typically achieved by treating the aniline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct. semanticscholar.org For example, reacting this compound with acetic anhydride would yield N-(3,5-dibromo-4-fluorophenyl)acetamide. This transformation is generally high-yielding and chemoselective for the amine group. semanticscholar.orggoogle.com

Alkylation of the amine can also be performed to generate secondary or tertiary amines. However, direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for mono-alkylation. More recently, photoinduced methods have been developed for the difluoroalkylation of anilines. nih.govacs.org

| Reaction Type | Reagent | Conditions | Product |

| Acylation | Acetic anhydride | Pyridine, rt | N-(3,5-dibromo-4-fluorophenyl)acetamide |

| Acylation | Benzoyl chloride | aq. NaHCO₃ | N-(3,5-dibromo-4-fluorophenyl)benzamide |

| Alkylation | Benzaldehyde, then NaBH₄ | Methanol, 0 °C to rt | N-Benzyl-3,5-dibromo-4-fluoroaniline |

Condensation Reactions and Schiff Base Formation

The reactivity of this compound in condensation reactions, particularly in the formation of Schiff bases (imines), is a subject of significant interest in synthetic organic chemistry. Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed through the reaction of a primary amine with an aldehyde or a ketone. These reactions are fundamental in the synthesis of various organic intermediates and biologically active compounds.

While specific studies detailing the condensation reactions of this compound are not extensively documented in publicly available research, its reactivity can be inferred from the behavior of structurally similar halogenated anilines. The presence of two bromine atoms and a fluorine atom on the aniline ring is expected to significantly influence the nucleophilicity of the amino group and, consequently, the rate and efficiency of Schiff base formation.

Generally, the condensation reaction to form a Schiff base is a reversible process that proceeds in two main steps. The first step involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a carbinolamine intermediate. eijppr.com The second step is the acid-catalyzed dehydration of this intermediate to yield the final imine product. eijppr.com This dehydration step is often the rate-determining step of the reaction. eijppr.com

For this compound, the electron-withdrawing nature of the halogen substituents (bromine and fluorine) decreases the electron density on the nitrogen atom of the amino group. This reduction in nucleophilicity would likely make the initial attack on the carbonyl carbon slower compared to unsubstituted aniline. Consequently, the formation of Schiff bases from this compound may require more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a catalyst to facilitate the reaction.

The synthesis of Schiff bases from a related compound, 3-chloro-4-fluoroaniline, has been achieved using various methodologies, including conventional heating, microwave irradiation, and grinding techniques. semanticscholar.org These methods often result in good to excellent yields of the corresponding Schiff bases when reacted with various substituted benzaldehydes. semanticscholar.org It is plausible that similar synthetic strategies could be successfully applied to this compound.

Table 1: Plausible Condensation Reactions of this compound with Various Aldehydes

| Aldehyde Reactant | Potential Schiff Base Product | Expected Reaction Conditions |

| Benzaldehyde | N-(phenylmethylene)-3,5-dibromo-4-fluoroaniline | Reflux in ethanol (B145695) with catalytic acid |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-3,5-dibromo-4-fluoroaniline | Stirring at room temperature or gentle heating |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-3,5-dibromo-4-fluoroaniline | Higher temperatures and/or stronger acid catalyst may be required |

This table is predictive and based on general principles of Schiff base formation and the known reactivity of similar halogenated anilines. Specific experimental validation is required.

Investigation of Reaction Mechanisms and Kinetic Profiles

Detailed mechanistic and kinetic studies specifically on the reactions of this compound are scarce in the current body of scientific literature. However, the general mechanism of Schiff base formation is well-established and can be applied to understand the expected reactivity of this compound.

The reaction is typically initiated by the nucleophilic addition of the amine to the carbonyl group, a step that is influenced by the electronic properties of both reactants. For this compound, the strong electron-withdrawing effects of the three halogen atoms significantly reduce the basicity and nucleophilicity of the anilino nitrogen. This deactivation would lead to a slower rate of initial attack on the carbonyl carbon compared to aniline or less substituted anilines.

Theoretical studies on the formation of Schiff bases from para-substituted anilines have shown that the reaction mechanism involves the formation of a carbinolamine intermediate followed by its dehydration. eijppr.com The dehydration step is generally considered to be the rate-determining step. eijppr.com The presence of electron-withdrawing substituents on the aniline ring can affect the stability of the intermediates and transition states involved in this process.

Kinetic studies of Schiff base formation often reveal second-order kinetics, being first order with respect to both the amine and the carbonyl compound. jocpr.com The rate of the reaction is also highly dependent on the pH of the reaction medium. Acid catalysis is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, at very low pH, the amine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction.

Table 2: Predicted Kinetic and Mechanistic Parameters for Schiff Base Formation with this compound

| Parameter | Predicted Trend for this compound | Rationale |

| Reaction Rate | Slower compared to aniline | Reduced nucleophilicity of the amino group due to electron-withdrawing halogen substituents. |

| Activation Energy | Higher compared to aniline | The deactivating effect of the halogens likely increases the energy barrier for the initial nucleophilic attack. |

| Rate-Determining Step | Dehydration of the carbinolamine intermediate | Consistent with the generally accepted mechanism for Schiff base formation. eijppr.com |

| Effect of Acid Catalyst | Rate enhancement at optimal pH | Protonation of the carbonyl group increases its electrophilicity, but excessive acid will protonate the aniline. |

This table represents predicted trends based on established chemical principles and studies on analogous compounds. Experimental verification for this compound is necessary for confirmation.

Applications of 3,5 Dibromo 4 Fluoroaniline As a Building Block in Complex Molecular Synthesis

Precursor in Pharmaceutical Research and Drug Development

In the field of medicinal chemistry, the search for new therapeutic agents often relies on the use of highly functionalized building blocks to create diverse molecular libraries. 3,5-Dibromo-4-fluoroaniline offers a robust scaffold for developing new drug candidates due to its predictable reactivity and the advantageous properties conferred by its halogen substituents.

Synthesis of Heterocyclic Scaffolds for Medicinal Applications

Heterocyclic compounds are core components of a vast majority of pharmaceuticals, with over 85% of all biologically active chemical entities containing a heterocycle. google.com The structure of this compound is well-suited for the synthesis of these crucial scaffolds. The aniline (B41778) moiety can participate in cyclization reactions to form nitrogen-containing rings, while the bromine atoms provide key reactive handles for carbon-carbon and carbon-heteroatom bond formation.

The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups by forming new carbon-carbon bonds at the positions of the bromine atoms. nih.gov For instance, reactions on similar di-bromoaniline compounds have been shown to produce di-thienyl aniline structures, demonstrating the feasibility of creating complex, substituted scaffolds. unimib.it The ability to perform sequential coupling reactions, substituting one bromine atom at a time, offers a pathway to construct unsymmetrical diaryl aniline cores, which are prevalent in many biologically active molecules. nih.gov

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Purpose | Potential Outcome on this compound |

|---|---|---|

| Suzuki-Miyaura Coupling | C-C bond formation | Introduction of aryl, vinyl, or alkyl groups |

| Buchwald-Hartwig Amination | C-N bond formation | Introduction of substituted amine or amide groups |

Integration into Active Pharmaceutical Ingredients (APIs)

An intermediate is a chemical compound that serves as a building block in the complex manufacturing process of an Active Pharmaceutical Ingredient (API). google.com this compound functions as such an intermediate, providing a core structure that can be elaborated through a series of chemical reactions to produce the final API. The presence of multiple, distinct reactive sites allows for a controlled, stepwise synthesis, which is critical in the multi-step production of complex pharmaceuticals.

The fluorine atom on the ring is a key feature, as the incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile. mdpi.com The strategic placement of fluorine, alongside the reactive bromine atoms and the aniline group, makes this compound a valuable precursor for APIs designed to have enhanced drug-like properties.

Structure-Activity Relationship (SAR) Studies of Derived Chemical Entities

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve synthesizing a series of related compounds (analogs) to determine how specific structural modifications affect their biological activity. nih.gov The this compound scaffold is an excellent starting point for SAR studies.

The two bromine atoms can be selectively and independently replaced with a wide array of different chemical groups using modern cross-coupling techniques. nih.govwikipedia.orgnih.gov This allows chemists to systematically probe the effect of substituents at these positions. For example, one could create a library of compounds where one bromine is kept constant while the other is varied, and vice versa. Furthermore, the aniline group can be acylated, alkylated, or incorporated into various heterocyclic systems. This systematic modification allows researchers to build a detailed understanding of the specific structural features required for optimal interaction with a biological target, such as an enzyme or receptor. nih.gov By correlating these structural changes with changes in potency, selectivity, or other pharmacological parameters, a lead compound can be optimized into a viable drug candidate.

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is an important intermediate in the synthesis of modern agrochemicals. The presence of fluorine and bromine atoms is a common feature in many effective crop protection agents.

Development of Crop Protection Agents

Fluorinated organic compounds represent a significant and growing family of commercial agrochemicals, including herbicides, fungicides, and insecticides. rhhz.net The introduction of fluorine can modify the physicochemical properties of a molecule, such as lipophilicity and stability, which often enhances biological activity. rhhz.net Halogenated anilines are known intermediates in the manufacture of agricultural pesticides and fungicides. nih.gov

This compound serves as a precursor for active ingredients in herbicides and pesticides designed for crop protection and weed control. mdpi.com For example, related dichloroisothiazole derivatives, which share the halogenated heterocyclic theme, have been developed as fungicides that work by inducing systemic acquired resistance in plants. nih.gov The dibromo-fluoro substitution pattern of this compound provides a unique electronic and steric profile that can be exploited in the design of new active ingredients.

Design and Synthesis of Modified Agrochemical Structures

The design of new agrochemicals aims to create molecules with high efficacy against target pests or weeds while minimizing environmental impact. The synthetic versatility of this compound allows for the creation of diverse and modified agrochemical structures. The bromine atoms can be functionalized through cross-coupling reactions to attach other chemical moieties, enabling the exploration of novel chemical space. nih.gov This approach is crucial for developing next-generation crop protection agents that can overcome resistance issues seen with older chemicals. The ability to fine-tune the molecular structure by modifying the aniline core allows for the optimization of properties like target specificity, environmental persistence, and crop safety. rhhz.netgoogleapis.com

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1003709-35-0 | C₆H₄Br₂FN |

| 3,5-dibromoaniline | 626-40-4 | C₆H₅Br₂N |

| 3,5-dichloro-1,2,4-thiadiazole | 106097-99-0 | C₂Cl₂N₂S |

| 3-bromo-5-chloro-1,2,4-thiadiazole | 1209939-55-9 | C₂BrClN₂S |

| 5-amino-3-bromo-1,2,4-thiadiazole | 1209939-54-8 | C₂H₂BrN₃S |

| 3,4-dichloroisothiazole | 2589-95-9 | C₃HCl₂NS |

| 3-fluorophenylacetic acid | 458-10-6 | C₈H₇FO₂ |

| 4-fluoroanisole | 459-60-9 | C₇H₇FO |

| 4-bromo-2-fluoro-phenol | 13617-38-0 | C₆H₄BrFO |

| Piflufolastat F-18 | 2043282-74-5 | C₂₂H₂₇¹⁸FN₆O₈ |

| Umbralisib | 1532533-57-5 | C₂₂H₁₇F₂N₃O₃ |

Role in Advanced Materials Science

The distinct electronic and structural characteristics imparted by the fluorine and bromine substituents make this compound a valuable precursor in the development of high-performance materials. Its incorporation into polymeric and molecular structures can significantly influence properties such as thermal stability, solubility, and electronic behavior.

Synthesis of Fluorinated Polymers and Oligomers for Electronic Applications

While direct polymerization of this compound is not widely documented in the synthesis of fluorinated polymers for electronic applications, its structural motifs are relevant to the broader class of fluorinated poly(arylene ether)s (FPAEs) and other high-performance polymers. The presence of fluorine atoms in polymers is known to enhance thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in microelectronics and high-speed communication networks.

The introduction of fluorine-containing monomers, in general, leads to polymers with desirable properties for electronic applications, as summarized in the table below.

| Property | Impact of Fluorination | Relevance to Electronic Applications |

| Dielectric Constant | Generally lowered | Reduces signal delay and crosstalk in microelectronic devices. |

| Thermal Stability | Often increased | Enables materials to withstand high temperatures during fabrication and operation. |

| Chemical Resistance | Enhanced | Provides robustness against processing chemicals and environmental factors. |

| Solubility | Can be improved in organic solvents | Facilitates processing and film formation for device fabrication. |

| Hydrophobicity | Increased | Reduces moisture absorption, which can affect electrical performance. |

This table provides a generalized overview of the effects of fluorination on polymer properties relevant to electronic applications.

Precursors for Optoelectronic and Functional Materials

The development of organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), is an active area of research. researchgate.net Fluorinated aromatic compounds are of particular interest due to their potential to tune the electronic properties and enhance the performance of these devices. While there is no direct evidence in the reviewed literature of this compound being used as a precursor for commercially available optoelectronic materials, its structure suggests potential utility.

The reactive sites on the this compound molecule, namely the amine group and the two bromine atoms, allow for a variety of chemical modifications. These sites are amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful tools for constructing complex π-conjugated systems. Such systems form the core of many organic electronic materials. By strategically coupling this compound with other aromatic building blocks, it is theoretically possible to synthesize novel chromophores and charge-transport materials.

The general properties of fluorinated aniline derivatives that make them attractive for optoelectronic applications are outlined below.

| Feature | Potential Advantage in Optoelectronics |

| Electron-Withdrawing Nature of Fluorine | Can lower the HOMO and LUMO energy levels, potentially improving charge injection and transport. |

| Multiple Reactive Sites | The amine and bromine functionalities allow for diverse synthetic modifications to fine-tune molecular properties. |

| Potential for π-Conjugated System Extension | Cross-coupling reactions at the bromine positions can extend the conjugation length, affecting the material's absorption and emission characteristics. |

This table outlines the potential, though not yet specifically documented, advantages of using fluorinated aniline derivatives like this compound in optoelectronics.

Emerging Applications in Specialized Chemical Syntheses

Beyond its potential in materials science, this compound serves as a versatile intermediate in various specialized chemical syntheses. Its utility stems from the differential reactivity of its functional groups, which allows for selective transformations.

The primary documented applications of this compound are as an intermediate in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com The presence of multiple halogen atoms and an amine group provides a scaffold for the construction of complex molecules with potential biological activity. For instance, the aniline moiety can be a key component in the synthesis of various heterocyclic compounds.

While specific, novel applications are not extensively detailed in the public domain, the reactivity of this compound suggests its potential in the following areas:

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The fluorine atom can be strategically incorporated to modulate metabolic stability and binding affinity.

Agrochemicals: For the development of new herbicides and pesticides. myskinrecipes.com

Dye Chemistry: As a precursor for the synthesis of specialized dyes and pigments. myskinrecipes.com

The following table summarizes the key reactive sites of this compound and their potential transformations in specialized syntheses.

| Functional Group | Potential Reactions | Resulting Functionality |

| Amine (-NH2) | Diazotization, acylation, alkylation | Can be converted to a wide range of other functional groups or used to form amides and other nitrogen-containing heterocycles. |

| Bromine (-Br) | Suzuki, Heck, Sonogashira, and other cross-coupling reactions | Allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. |

| Fluorine (-F) | Generally unreactive under standard conditions | Provides a stable substituent that can influence the electronic properties and lipophilicity of the final molecule. |

This table highlights the synthetic versatility of this compound.

Research Perspectives on the Environmental Behavior and Degradation Pathways of 3,5 Dibromo 4 Fluoroaniline

Photodegradation Studies in Aquatic Systems

Photodegradation is a significant abiotic process that can influence the fate of organic pollutants in aquatic environments. nih.gov This process involves the transformation of a chemical compound through the absorption of light. For many halogenated organic compounds, photodegradation can lead to the formation of less halogenated and potentially more or less toxic byproducts. nih.gov

The presence of other substances in the water, such as microalgae, can also influence photodegradation rates. Studies on aniline (B41778) have shown that its photodegradation can be accelerated in the presence of certain freshwater algae. nih.gov This is attributed to the generation of reactive oxygen species by the algae, which then contribute to the breakdown of the aniline molecule. nih.govresearchgate.net Given that 3,5-Dibromo-4-fluoroaniline is a derivative of aniline, it is plausible that its photodegradation in aquatic systems could be similarly influenced by the presence of aquatic microorganisms.

The primary photodegradation pathway for many halogenated aromatic compounds involves the cleavage of the carbon-halogen bond. In the case of this compound, it is anticipated that the carbon-bromine bond would be more susceptible to photolytic cleavage than the carbon-fluorine bond due to its lower bond energy. This would likely result in the formation of mono-brominated and non-brominated fluoroaniline (B8554772) derivatives.

| Factor | Potential Impact on this compound |

|---|---|

| UV Wavelength and Intensity | Higher intensity and specific wavelengths are expected to increase the rate of degradation. |

| Presence of Photosensitizers (e.g., humic substances) | May accelerate photodegradation through indirect photolysis. |

| Aquatic Biota (e.g., microalgae) | Potential for accelerated degradation due to the production of reactive oxygen species. nih.govresearchgate.net |

Biodegradation and Microbial Transformation in Environmental Matrices

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the removal of pollutants from the environment. Halogenated anilines are generally considered to be resistant to biodegradation due to the presence of halogen substituents. ekb.eg However, numerous microorganisms have been identified that can mineralize or transform various halogenated aniline compounds. ekb.eg

Specific research on the biodegradation of this compound is limited. However, studies on other halogenated anilines provide a framework for understanding its potential microbial transformation. For instance, bacteria capable of utilizing 3-chloroaniline, 4-chloroaniline, 3-chloro-4-fluoroaniline, and 3,4-dichloroaniline (B118046) have been isolated from contaminated soils. ekb.eg One study identified Pseudomonas hibiscicola and Stenotrophomonas maltophilia strains that demonstrated the ability to degrade these compounds, with one strain achieving 65% degradation of 3,4-dichloroaniline within 120 hours. ekb.eg

The degree and position of halogenation significantly affect the biodegradability of anilines. Research on fluoroanilines has shown that an increase in fluorine substitution leads to a longer enrichment time required for microbial degradation. nih.gov For example, the complete degradation of 4-Fluoroaniline (B128567) (4-FA), 2,4-Difluoroaniline (2,4-DFA), and 2,3,4-Trifluoroaniline (2,3,4-TFA) by a mixed bacterial culture required 26, 51, and 165 days of enrichment, respectively. nih.gov This suggests that this compound, being a polyhalogenated compound, may exhibit significant resistance to microbial degradation.

The biodegradation of halogenated anilines can proceed through various enzymatic pathways. The initial step often involves an oxidative or reductive dehalogenation. In the case of chloroanilines, the transformation can proceed through the oxidation of the amino group, leading to the formation of azobenzenes. scite.ai For many aniline derivatives, biodegradation involves an initial dioxygenase attack, leading to the formation of a catechol intermediate, which is then further metabolized. nih.govnih.gov

| Microbial Genus | Reported Halogenated Aniline Substrates |

|---|---|

| Pseudomonas | 3,4-Dichloroaniline, 3,4-Difluoroaniline researchgate.net |

| Delftia | Aniline nih.gov |

| Bacillus | Aniline, 4-Chloroaniline, 2,4-Dichloroaniline researchgate.net |

| Xanthomonas, Acinetobacter | o-Chloroaniline nih.gov |

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move through different environmental compartments, such as soil, water, and air. Halogenated organic compounds, particularly those with multiple halogen substituents, often exhibit high persistence and a tendency to bioaccumulate. nih.gov

Brominated compounds, in particular, are known for their persistence in the environment. fapu.de While specific data on the persistence of this compound is not available, its chemical structure suggests it is likely to be a persistent organic pollutant. The presence of two bromine atoms and one fluorine atom on the aniline ring is expected to increase its resistance to degradation.

The mobility of anilines in soil is influenced by several factors, including soil type, organic matter content, and pH. Aniline itself can be retained in soil through electrostatic interactions and covalent bonding. nih.gov The sorption of aniline to soil can be a two-step process involving ion exchange with the protonated amine and subsequent covalent bonding with soil organic matter. nih.gov This binding can reduce the bioavailability of the compound for microbial degradation. nih.gov

For this compound, its mobility in soil is expected to be relatively low due to its likely strong adsorption to soil particles, a characteristic common to many halogenated organic compounds. However, its mobility could be influenced by factors such as the presence of organic co-solvents and the specific hydrogeological conditions of a contaminated site.

Methodologies for Detection and Monitoring in Environmental Samples

The accurate detection and quantification of this compound in environmental matrices such as soil, water, and sediment are essential for assessing its distribution and concentration. A variety of analytical techniques are available for the analysis of halogenated organic compounds in environmental samples.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds, including halogenated anilines. This method offers high sensitivity and selectivity, allowing for the identification and quantification of target compounds even at low concentrations.

High-performance liquid chromatography (HPLC) is another powerful analytical tool that can be used for the determination of aniline derivatives. HPLC can be coupled with various detectors, such as a UV detector or a mass spectrometer (LC-MS), to enhance selectivity and sensitivity.

Sample preparation is a critical step in the analysis of environmental samples and often involves extraction and clean-up procedures to remove interfering substances from the sample matrix. Solid-phase extraction (SPE) is a common technique used to isolate and concentrate analytes from water samples. For soil and sediment samples, solvent extraction methods are typically employed. The development of matrix effect-free analytical methods is crucial for the accurate determination of fluorinated compounds in complex environmental matrices. nih.gov

| Technique | Principle | Applicability |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio detection. | Suitable for volatile and semi-volatile compounds in various matrices. |

| High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Separation based on polarity and detection by UV absorbance or mass spectrometry. | Applicable to a wide range of polar and non-polar compounds. |

| Solid-Phase Extraction (SPE) | Sample pre-concentration and clean-up. | Used for water samples prior to instrumental analysis. researchgate.net |

| Solvent Extraction | Extraction of analytes from solid matrices. | Commonly used for soil and sediment samples. |

Q & A

Q. What are the recommended methods for synthesizing 3,5-Dibromo-4-fluoroaniline in a laboratory setting?

- Methodological Answer : The synthesis typically involves bromination of 4-fluoroaniline under controlled conditions. A two-step halogenation process using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetic acid) at 0–5°C ensures regioselectivity at the 3,5-positions. Reaction progress is monitored via TLC or HPLC. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Cold storage (0–6°C) is recommended to prevent decomposition .

Q. Example Protocol :

| Reagent | Quantity | Role |

|---|---|---|

| 4-Fluoroaniline | 1.0 equiv | Substrate |

| Br₂ | 2.2 equiv | Brominating agent |

| DMF | Solvent | Reaction medium |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H NMR (CDCl₃) should show a singlet for the aromatic protons (δ 7.2–7.5 ppm) due to symmetry. F NMR confirms the fluorine environment (δ -110 to -120 ppm).

- FT-IR : Peaks at 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 550 cm⁻¹ (C-Br) validate functional groups.

- HPLC : Use a C18 column (70:30 methanol/water) to assess purity (>98%).

- Melting Point : Compare observed mp (e.g., 95–97°C) with literature values .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in amber glass vials at 0–6°C to minimize degradation .

- Waste Disposal : Neutralize with dilute NaOH before incineration. Avoid aqueous release due to potential ecotoxicity .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer : Heavy atoms (Br, F) cause strong absorption effects, requiring synchrotron radiation or low-temperature (100 K) data collection. Use the SHELX suite for refinement:

Q. How can conflicting spectroscopic data between studies be resolved for halogenated anilines?

- Methodological Answer : Cross-validate using:

- Isotopic Labeling : Replace H with H to simplify NMR splitting patterns.

- DFT Calculations : Simulate C NMR shifts (e.g., B3LYP/6-311++G(d,p)) to match experimental data.

- High-Resolution MS : Confirm molecular ion ([M+H]⁺ at m/z 268.90) to rule out impurities .

Q. What mechanistic considerations govern the regioselective bromination of 4-fluoroaniline?

- Methodological Answer :

- Directing Effects : The -NH₂ group activates the para position, but fluorine’s electron-withdrawing nature deactivates ortho/meta positions. Use Lewis acids (e.g., FeBr₃) to stabilize intermediates.

- Solvent Effects : Polar solvents (e.g., DMF) enhance electrophilic bromine generation.

- Kinetic Control : Low temperatures (-10°C) favor mono-bromination; gradual warming enables di-substitution .

Q. How do electronic effects of Br/F substituents influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki Coupling : The electron-withdrawing Br/F groups reduce electron density on the aromatic ring, slowing oxidative addition. Use Pd(OAc)₂/XPhos catalysts with K₂CO₃ in toluene/ethanol (80°C).

- Buchwald-Hartwig Amination : Steric hindrance from Br atoms requires bulky ligands (e.g., DavePhos) to accelerate C-N bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.